Ethyl 3-(3-(trifluoromethyl)phenoxy)propanoate
Description
Ethyl 3-(3-(trifluoromethyl)phenoxy)propanoate (CAS: N/A) is an ester derivative featuring a phenoxy group substituted with a trifluoromethyl (-CF₃) moiety at the meta position, linked to an ethyl propanoate chain. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of aldehydes such as 3-(3-(trifluoromethyl)phenyl)propanal (II) via selective reduction processes . Its trifluoromethyl group enhances electron-withdrawing properties, influencing reactivity and stability in synthetic pathways.
Properties
IUPAC Name |
ethyl 3-[3-(trifluoromethyl)phenoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-2-17-11(16)6-7-18-10-5-3-4-9(8-10)12(13,14)15/h3-5,8H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXDGVLYLLOSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Ethyl 3-(3-(trifluoromethyl)phenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of specialty chemicals and materials due to its unique trifluoromethyl group.
Mechanism of Action
The mechanism by which Ethyl 3-(3-(trifluoromethyl)phenoxy)propanoate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) Ethyl 3-[2-Chloro-4-(Trifluoromethyl)phenoxy]propanoate (CAS: 1443345-65-0)
- Structure: Differs by a chlorine substituent at the ortho position and a trifluoromethyl group at the para position on the phenoxy ring.
- Applications : Likely used in agrochemical or pharmaceutical intermediates, though specific data are scarce.
b) Ethyl 3-Oxo-3-(3-(Trifluoromethyl)phenyl)propanoate (CAS: 1717-42-6)
- Structure: Replaces the phenoxy group with a phenyl ring and introduces a ketone (oxo) at the β-position.
- Properties: The ketone group renders it more reactive in condensation reactions (e.g., Knoevenagel) compared to the ether-linked target compound. Similarity index: 0.96 to the target compound .
c) Ethyl 2-Cyano-3-[3-(Trifluoromethoxy)phenyl]prop-2-enoate (CAS: 157951-16-1)
- Structure: Features a cyano (-CN) group and trifluoromethoxy (-OCF₃) substituent on a propenoate backbone.
- Properties: The electron-deficient cyano group facilitates Michael additions, while -OCF₃ alters lipophilicity. Molecular weight: 285.2 g/mol .
- Applications: Potential use in materials science or as a building block for fluorinated polymers.
Functional Group Modifications
a) Ethyl 3-(Trifluoromethyl)benzoylacetate (CAS: N/A)
- Structure: Replaces the phenoxy group with a benzoyl (-C₆H₄CO-) moiety.
- Properties: The benzoyl group increases conjugation, affecting UV absorption and catalytic hydrogenation behavior. Synthesized via alkylation of ethyl 3-cyclopropyl-3-oxopropanoate .
- Applications: Intermediate in non-steroidal anti-inflammatory drug (NSAID) analogs .
b) Ethyl 2-Amino-3,3,3-Trifluoro-2-Methylpropanoate (CAS: 1513588-93-6)
- Structure: Contains an amino (-NH₂) and trifluoromethyl group on a branched propanoate.
- Properties: The amino group enables peptide coupling, while the branched chain impacts steric hindrance. Molecular weight: 185.14 g/mol .
- Applications: Potential use in fluorinated amino acid analogs for medicinal chemistry.
Pharmacological Derivatives
a) Ethyl 3-Cyclopropyl-3-Oxo-2-(3-(Trifluoromethyl)benzyl)propanoate
- Structure : Incorporates a cyclopropyl and benzyl group adjacent to the trifluoromethylphenyl moiety.
- Properties : The cyclopropyl ring enhances metabolic stability, making it suitable for bioactive molecules. Synthesized using 3-(trifluoromethyl)benzyl bromide and DIPEA .
- Applications: Key intermediate in triazolopyrimidinone derivatives evaluated for CNS activity .
Comparative Data Table
Key Findings and Insights
- Electron-Withdrawing Effects : The trifluoromethyl group in all compounds enhances electrophilicity, but its position (meta vs. para) and adjacent substituents (e.g., Cl, OCF₃) dictate reactivity in reductions or nucleophilic attacks.
- Synthetic Utility: this compound is critical for selective reductions to aldehydes, whereas ketone-containing analogs (e.g., CAS 1717-42-6) are more suited for cyclocondensation.
- Pharmacological Potential: Fluorinated esters with amino or benzyl groups (e.g., ) show promise in drug discovery due to improved metabolic stability and binding affinity.
Biological Activity
Ethyl 3-(3-(trifluoromethyl)phenoxy)propanoate is a compound that has garnered attention for its potential biological activities, particularly in herbicidal applications. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of aryloxyphenoxypropionates, which are known for their herbicidal properties. The molecular formula is , with a molecular weight of approximately 296.23 g/mol. The presence of a trifluoromethyl group significantly influences its biological activity by enhancing lipophilicity and selectivity towards specific biological targets.
The herbicidal activity of this compound primarily involves the inhibition of specific enzymatic pathways in plants. This inhibition leads to growth cessation and eventual death of susceptible weed species while maintaining low toxicity to non-target plants, making it suitable for agricultural applications. The compound's selectivity is attributed to its structural features, which allow it to interact preferentially with certain plant enzymes involved in growth regulation.
Herbicidal Efficacy
Research has demonstrated that this compound exhibits significant herbicidal activity against various grass weeds. It has been shown to effectively control species such as Echinochloa crus-galli (barnyard grass) and Setaria viridis (green foxtail). The following table summarizes its efficacy against selected weed species:
| Weed Species | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Echinochloa crus-galli | 85 | 200 |
| Setaria viridis | 78 | 200 |
| Digitaria sanguinalis | 90 | 250 |
Safety Profile
In terms of safety, this compound exhibits low phytotoxicity to broadleaf crops, making it a favorable option in integrated weed management strategies. Studies indicate that at recommended application rates, the compound does not adversely affect non-target plant species.
Case Studies and Research Findings
- Field Trials : In field trials conducted across multiple agricultural settings, this compound demonstrated consistent performance in controlling target weed populations while preserving crop yield and health.
- Laboratory Studies : Laboratory assessments revealed that the compound effectively disrupts the growth of susceptible weeds within days of application, with visible symptoms including chlorosis and stunted growth.
- Comparative Studies : Comparative studies with other herbicides in the same class have shown that this compound has a broader spectrum of activity against specific weed species while exhibiting lower toxicity levels compared to traditional herbicides like glyphosate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
